molecular formula C17H18N2O2 B11838589 Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- CAS No. 93631-35-7

Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-

Cat. No.: B11838589
CAS No.: 93631-35-7
M. Wt: 282.34 g/mol
InChI Key: MAUASYIZBIDGFX-UHFFFAOYSA-N
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Description

Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- is a complex organic compound belonging to the indoloquinolizidine family. These compounds are known for their diverse biological activities and are of significant interest in both academic research and industrial applications. The structure of this compound includes a tetracyclic indole-quinolizidine motif, which is crucial for its bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- typically involves multi-step processes. One common method includes the use of intramolecular oxidative C–N coupling and detosylative aromatization. This method employs reagents such as PhI(OAc)2 and bases like Cs2CO3 under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like PhI(OAc)2.

    Reduction: Reduction reactions can be carried out using common reducing agents such as NaBH4.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using halogenating agents.

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 in the presence of a base like Cs2CO3.

    Reduction: NaBH4 in an appropriate solvent.

    Substitution: Halogenating agents such as NBS (N-Bromosuccinimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist at serotonin receptors, particularly 5-HT2A, 5-HT2C, and 5-HT7 . This interaction can modulate various physiological processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- is unique due to its specific tetracyclic structure, which imparts distinct biological activities. Its ability to act on multiple serotonin receptors sets it apart from other similar compounds.

Properties

CAS No.

93631-35-7

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-acetyl-3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one

InChI

InChI=1S/C17H18N2O2/c1-10(20)13-9-19-7-6-12-11-4-2-3-5-14(11)18-17(12)15(19)8-16(13)21/h2-5,13,15,18H,6-9H2,1H3

InChI Key

MAUASYIZBIDGFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34

Origin of Product

United States

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